molecular formula C3H4Cl4O B1588586 Chloromethyl 2,2,2-Trichloroethyl Ether CAS No. 69573-75-7

Chloromethyl 2,2,2-Trichloroethyl Ether

Cat. No. B1588586
CAS RN: 69573-75-7
M. Wt: 197.9 g/mol
InChI Key: GXHPCVJGAHVTGO-UHFFFAOYSA-N
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Description

Chloromethyl 2,2,2-Trichloroethyl Ether is a chemical compound with the molecular formula C3H4Cl4O and a molecular weight of 197.86 . It is a liquid at 20°C . It contains a total of 11 bonds, including 7 non-H bonds, 1 rotatable bond, and 1 aliphatic ether .


Molecular Structure Analysis

The Chloromethyl 2,2,2-Trichloroethyl Ether molecule contains a total of 11 bond(s). There are 7 non-H bond(s), 1 rotatable bond(s), and 1 ether(s) (aliphatic) .


Physical And Chemical Properties Analysis

Chloromethyl 2,2,2-Trichloroethyl Ether is a liquid at 20°C . It has a molecular weight of 197.86 . The compound is heat sensitive and should be stored at temperatures below 0°C .

Scientific Research Applications

Synthesis of Fine Chemicals

Chloromethyl 2,2,2-Trichloroethyl Ether is a valuable intermediate in the synthesis of fine chemicals. Its reactivity allows for the formation of various functional groups, making it a versatile reagent in organic synthesis. For instance, it can be used to introduce chloromethyl groups into aromatic compounds, which can then be further transformed into a wide range of fine chemicals .

Pharmaceutical Research

In pharmaceutical research, Chloromethyl 2,2,2-Trichloroethyl Ether serves as a key intermediate for the production of active pharmaceutical ingredients (APIs). Its ability to undergo reactions such as chloromethylation makes it an essential compound in the development of new drugs and treatments .

Polymer Production

This compound is also used in the production of polymers. By acting as a chloromethylating agent, it can modify the properties of polymers, enhancing their performance for specific applications. This includes creating polymers with improved thermal stability, chemical resistance, and mechanical strength .

Catalysts and Additives

Chloromethyl 2,2,2-Trichloroethyl Ether can be utilized in the preparation of catalysts and additives. Its chemical structure allows it to bind with various metal ions, forming complexes that can catalyze a range of chemical reactions or serve as additives to improve the efficiency of certain processes .

Agricultural Chemicals

The compound finds applications in the field of agriculture as well. It can be used to synthesize agrochemicals such as pesticides and herbicides. The chloromethyl group is particularly useful for creating compounds that target specific pests or weeds without harming crops .

Material Science

In material science, Chloromethyl 2,2,2-Trichloroethyl Ether is used to modify the surface properties of materials. This can include increasing hydrophobicity, enhancing adhesion properties, or introducing reactive sites for further functionalization .

Alcohol Protecting Groups

It is also employed as a protecting group for alcohols in organic synthesis. Protecting groups are crucial for preventing unwanted reactions at sensitive sites during complex chemical transformations. Chloromethyl 2,2,2-Trichloroethyl Ether can be used to protect hydroxyl groups, which can then be deprotected after the desired reactions have taken place .

Environmental Research

Lastly, Chloromethyl 2,2,2-Trichloroethyl Ether is used in environmental research to study the degradation of chlorinated compounds. Understanding the breakdown of such chemicals is essential for assessing their impact on the environment and for developing methods to mitigate pollution .

Safety and Hazards

Chloromethyl 2,2,2-Trichloroethyl Ether is considered hazardous. It is highly flammable and causes serious eye irritation. It is suspected of causing cancer and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using personal protective equipment as required .

properties

IUPAC Name

1,1,1-trichloro-2-(chloromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl4O/c4-2-8-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHPCVJGAHVTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452130
Record name Chloromethyl 2,2,2-Trichloroethyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl 2,2,2-Trichloroethyl Ether

CAS RN

69573-75-7
Record name Chloromethyl 2,2,2-Trichloroethyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethyl 2,2,2-Trichloroethyl Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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